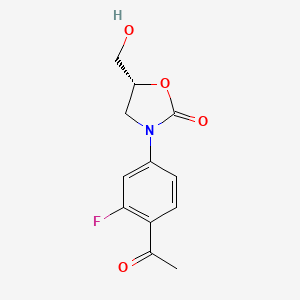
6-Methyl-3,4,5,6-tetrahydro-1H-azepino(5,4,3-cd)indolyl piperidino ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-3,4,5,6-tetrahydro-1H-azepino(5,4,3-cd)indolyl piperidino ketone is a complex organic compound that belongs to the class of azepinoindoles. This compound is characterized by its unique structure, which includes an azepine ring fused to an indole moiety, along with a piperidino ketone group. It is primarily used in scientific research due to its potential biological activities and its role as a building block in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,4,5,6-tetrahydro-1H-azepino(5,4,3-cd)indolyl piperidino ketone typically involves multiple steps. One common method includes the Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the azepinoindole structure . The reaction conditions often require refluxing in a suitable solvent such as toluene or methanol.
Industrial Production Methods
the principles of green chemistry and efficient catalytic processes are often employed to optimize yield and reduce environmental impact .
化学反応の分析
Types of Reactions
6-Methyl-3,4,5,6-tetrahydro-1H-azepino(5,4,3-cd)indolyl piperidino ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
6-Methyl-3,4,5,6-tetrahydro-1H-azepino(5,4,3-cd)indolyl piperidino ketone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 6-Methyl-3,4,5,6-tetrahydro-1H-azepino(5,4,3-cd)indolyl piperidino ketone involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest its involvement in inhibiting cell proliferation and inducing apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 3,4,5,6-Tetrahydro-7-hydroxy-1H-azepino(5,4,3-cd)indole
- 6-Methyl-2-piperidinocarbonyl-3,4,5,6-tetrahydro-1H-azepino(5,4,3-cd)indole
- Benzofuro(3,2-b)indole
Uniqueness
6-Methyl-3,4,5,6-tetrahydro-1H-azepino(5,4,3-cd)indolyl piperidino ketone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an azepine ring, indole moiety, and piperidino ketone group makes it a versatile compound for various research applications .
特性
CAS番号 |
3889-00-7 |
|---|---|
分子式 |
C18H23N3O |
分子量 |
297.4 g/mol |
IUPAC名 |
(9-methyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-2-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H23N3O/c1-12-13-6-5-7-15-16(13)14(8-9-19-12)17(20-15)18(22)21-10-3-2-4-11-21/h5-7,12,19-20H,2-4,8-11H2,1H3 |
InChIキー |
WGZWPLZNQCSXCL-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C3C(=C(NC3=CC=C2)C(=O)N4CCCCC4)CCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


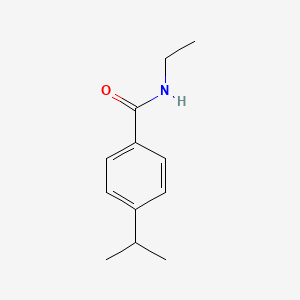
![6-tert-butyl-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14169397.png)
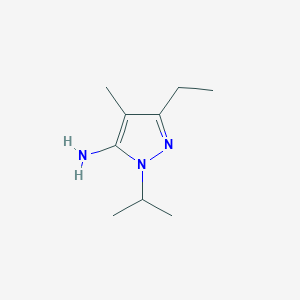

![9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14169405.png)
![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169411.png)
![N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide](/img/structure/B14169415.png)

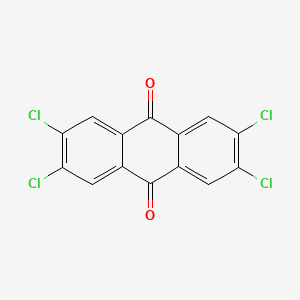
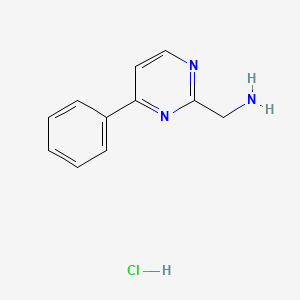
![6-bromo-2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14169467.png)
![Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate](/img/structure/B14169471.png)
